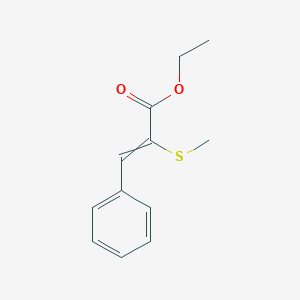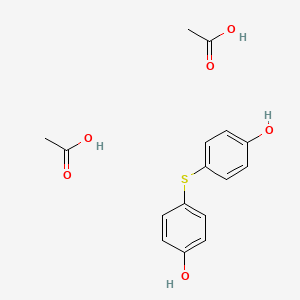
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol is a chemical compound that features both acetic acid and phenolic functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(4-hydroxyphenyl)sulfanylphenol typically involves the reaction of 4-hydroxyphenylacetic acid with a suitable sulfanylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or extraction.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetic acid;4-(4-hydroxyphenyl)sulfanylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, the compound may modulate specific signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylacetic acid: A phenolic acid used in the synthesis of various esters and as an intermediate in pharmaceutical production.
3-Hydroxyphenylacetic acid: Another phenolic acid with similar applications in organic synthesis and pharmaceutical production.
4-Hydroxyphenylpyruvic acid: A related compound used in biochemical research and as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol is unique due to the presence of both acetic acid and sulfanylphenol functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63449-96-7 |
|---|---|
Formule moléculaire |
C16H18O6S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
acetic acid;4-(4-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H10O2S.2C2H4O2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2*1-2(3)4/h1-8,13-14H;2*1H3,(H,3,4) |
Clé InChI |
TWFZFDAORMYZFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1O)SC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


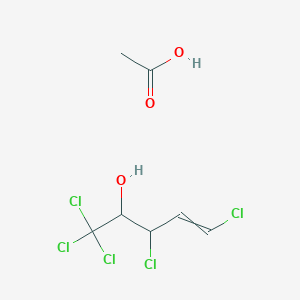
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
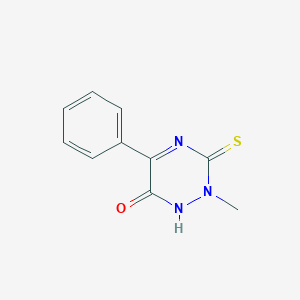

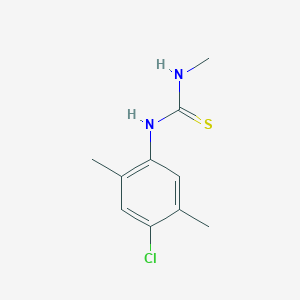
![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)
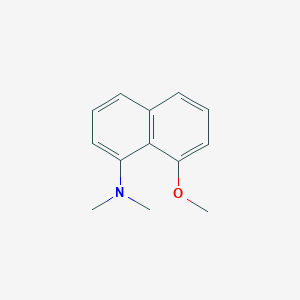
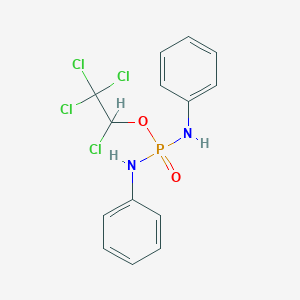
![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
